molecular formula C9H12O4 B12534138 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- CAS No. 820986-07-0

2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl-

Cat. No.: B12534138
CAS No.: 820986-07-0
M. Wt: 184.19 g/mol
InChI Key: LGFBULIURPOMMI-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- is a heterocyclic compound that belongs to the pyranone family. Pyranones are known for their diverse biological activities and are often found in natural products. This compound features a pyran ring fused with a lactone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which involves the formation of the pyran ring through an electrocyclic reaction . Another approach is the Knoevenagel condensation followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps like condensation, cyclization, and purification to achieve the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one
  • 4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one
  • Dihydro-5,6-dehydrokawain
  • Bisdemethoxycurcumin
  • Apigenin
  • Kaempferol

Uniqueness: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- stands out due to its unique structural features and reactivity. Its dimethoxymethyl and methyl substituents confer distinct chemical properties, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

820986-07-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-methylpyran-2-one

InChI

InChI=1S/C9H12O4/c1-6-7(9(11-2)12-3)4-5-13-8(6)10/h4-5,9H,1-3H3

InChI Key

LGFBULIURPOMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=COC1=O)C(OC)OC

Origin of Product

United States

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